N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide
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Overview
Description
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Coupling with the Pentanamide Chain: The final step involves coupling the oxadiazole intermediate with a pentanamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide
- N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide
- N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide
Uniqueness
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The oxadiazole ring also contributes to its stability and potential interactions with biological targets.
Properties
Molecular Formula |
C19H18ClN3O2 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]pentanamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-2-3-8-17(24)21-16-7-5-4-6-15(16)19-22-18(23-25-19)13-9-11-14(20)12-10-13/h4-7,9-12H,2-3,8H2,1H3,(H,21,24) |
InChI Key |
WCHWDCWVSSIHAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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